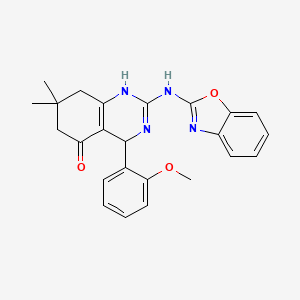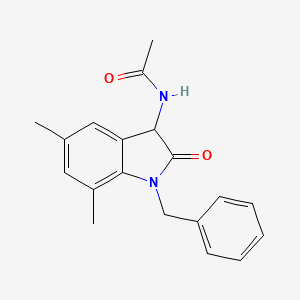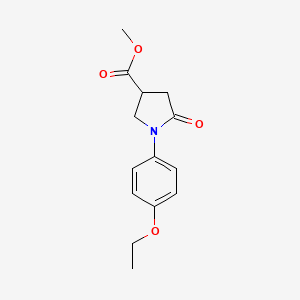![molecular formula C15H24N2O4S B4168536 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide
描述
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide, also known as MPSPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs, which are known to have hypoglycemic effects.
作用机制
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide involves its interaction with ATP-sensitive potassium channels in pancreatic beta cells and cancer cells. In pancreatic beta cells, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide inhibits the activity of these channels, leading to an increase in insulin secretion and a decrease in blood glucose levels. In cancer cells, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to have hypoglycemic effects in animal models of diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and inhibiting the Akt pathway. These effects suggest that N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide may have potential therapeutic applications in the treatment of diabetes and cancer.
实验室实验的优点和局限性
One advantage of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide in lab experiments is its specificity towards ATP-sensitive potassium channels in pancreatic beta cells and cancer cells. This specificity allows for the targeted modulation of these channels without affecting other ion channels or receptors. One limitation of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide in lab experiments is its potential toxicity at high concentrations. Careful dose-response studies are needed to determine the optimal concentration of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide for use in experiments.
未来方向
For research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide include the development of more efficient synthesis methods, the optimization of dosage and administration regimens for therapeutic applications, and the investigation of its potential use in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the hypoglycemic and anticancer effects of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide.
科学研究应用
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been studied for its potential therapeutic applications in the treatment of diabetes and cancer. In diabetes research, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to have hypoglycemic effects by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels. In cancer research, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-6-11-16-15(18)12(2)17-22(19,20)14-9-7-13(21-3)8-10-14/h7-10,12,17H,4-6,11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQLBDRVKBLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4168457.png)
![3-chloro-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4168461.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4168466.png)

![N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168477.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)
![methyl 3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-2-methylbenzoate](/img/structure/B4168507.png)
![6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4168513.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4168526.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4168529.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
